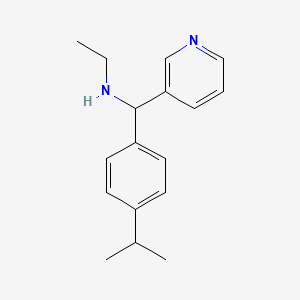 4-(丙-2-基)苯基甲基})胺 CAS No. 1154165-82-8"
>
4-(丙-2-基)苯基甲基})胺 CAS No. 1154165-82-8"
>
乙基({4-(丙-2-基)苯基甲基})胺
描述
Ethyl({4-(propan-2-yl)phenylmethyl})amine is an organic compound with significant potential in various scientific fields. It combines phenyl, pyridinyl, and ethylamine groups, which confer unique chemical and biological properties.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: In biological research, it serves as a probe for studying receptor-ligand interactions due to its ability to bind selectively to certain receptors.
Industry: Industrial applications include its use in materials science for creating advanced polymers and as a ligand in metal-catalyzed reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the alkylation of {4-(propan-2-yl)phenylmethyl}amine with ethyl halides under basic conditions. Common reagents include sodium ethoxide and ethyl bromide. The reaction proceeds through nucleophilic substitution, yielding the desired product.
Industrial Production Methods: Industrial production may involve continuous flow reactors for better yield and purity. Catalysts like palladium on carbon can be employed to optimize the reaction kinetics and reduce by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form N-oxides in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions might involve hydrogenation, converting the pyridinyl group to piperidinyl.
Substitution: Substitution reactions can occur at the phenyl or pyridinyl rings, often using electrophiles like halogens.
Common Reagents and Conditions: Common reagents include hydrogen peroxide for oxidation, palladium catalysts for reduction, and halogens for substitution. Typical reaction conditions are mild temperatures and neutral to basic pH.
Major Products: Major products include N-oxides from oxidation, ethyl({4-(propan-2-yl)phenylmethyl})amine from reduction, and various substituted derivatives from substitution reactions.
作用机制
The mechanism by which Ethyl({4-(propan-2-yl)phenylmethyl})amine exerts its effects involves binding to molecular targets such as specific receptors or enzymes. This binding alters the activity of the target, leading to a cascade of biochemical events that result in the observed effects.
Molecular Targets and Pathways: Potential targets include G-protein-coupled receptors and ion channels. The pathways influenced by this compound often involve signal transduction and neurotransmitter release.
相似化合物的比较
Compared to similar compounds like {4-(propan-2-yl)phenylmethyl}amine, Ethyl({4-(propan-2-yl)phenylmethyl})amine has a unique ethyl group that enhances its lipophilicity and potentially its biological activity. Similar compounds include:
{4-(propan-2-yl)phenylmethyl}amine
{4-(propan-2-yl)phenylmethyl}alcohol
{4-(propan-2-yl)phenylmethyl}ketone
This uniqueness allows for distinct interaction profiles with biological targets, making Ethyl({4-(propan-2-yl)phenylmethyl})amine a compound of interest in both research and industrial applications.
生物活性
Overview
Ethyl({4-(propan-2-yl)phenylmethyl})amine, also known as C17H22N2, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and research findings, highlighting its therapeutic potential and applications.
- Molecular Formula : C17H22N2
- Molecular Weight : 254.37 g/mol
- CAS Number : 1154165-82-8
Synthesis
The synthesis of Ethyl({4-(propan-2-yl)phenylmethyl})amine can be achieved through several methods, including:
- Reaction of 3-Pyridinecarboxaldehyde with 4-isopropylphenylboronic acid in the presence of a palladium catalyst.
- Reductive Amination using formaldehyde and ammonia to yield the final product.
Biological Activity
Ethyl({4-(propan-2-yl)phenylmethyl})amine has been investigated for various biological activities:
The compound acts as a ligand, binding to specific receptors or enzymes, which may lead to modulation of their activity. This interaction can result in inhibition or activation of various biochemical pathways.
Therapeutic Applications
- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Ethyl({4-(propan-2-yl)phenylmethyl})amine may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Leung et al. (2020) | Identified new scaffolds with antibacterial activity; compounds similar to Ethyl({4-(propan-2-yl)phenylmethyl})amine showed moderate activity against N. meningitidis and H. influenzae . |
| Patent WO2012031196A1 | Describes derivatives for NAMPT inhibition, indicating potential for cancer therapy . |
| PMC Article (2021) | Discussed the development of thienopyrimidines with enhanced potency against H. pylori, suggesting structural modifications could enhance biological activity . |
Comparative Analysis with Similar Compounds
Ethyl({4-(propan-2-yl)phenylmethyl})amine is structurally related to other compounds that have shown varying degrees of biological activity:
| Compound | Biological Activity |
|---|---|
| {5-[4-(Propan-2-yl)phenyl]pyridin-2-yl}methanamine | Moderate antibacterial activity |
| {5-[4-(Propan-2-yl)phenyl]pyrimidin-3-yl}methanamine | Potential anticancer properties |
属性
IUPAC Name |
N-[(4-propan-2-ylphenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-4-19-17(16-6-5-11-18-12-16)15-9-7-14(8-10-15)13(2)3/h5-13,17,19H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLOFVSSVHNWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)C(C)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















